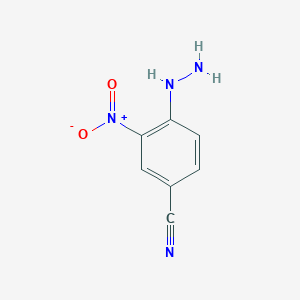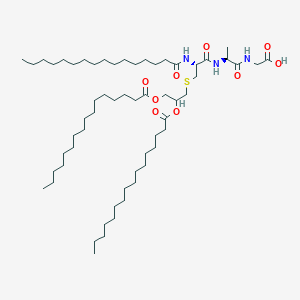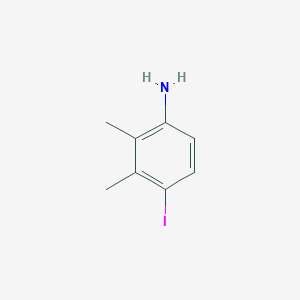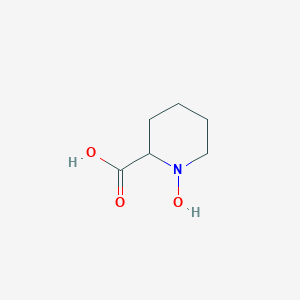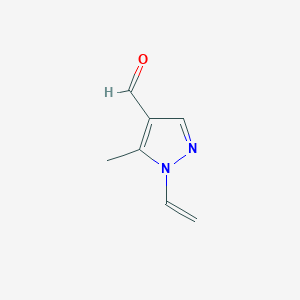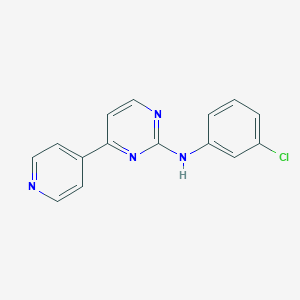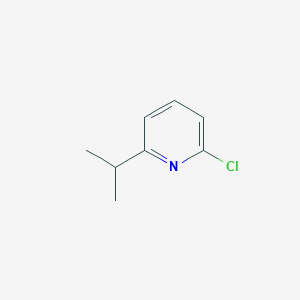
3,4-Bis(3-methylbutyl)phthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3,4-Bis(3-methylbutyl)phthalate” is a chemical compound with the molecular formula C18H26O4 . It is also known by other names such as “Bis(3-methylbutan-2-yl) phthalate” and "3,4-Bis(3-methylbutyl)phthalic acid" .
Molecular Structure Analysis
The molecular weight of “3,4-Bis(3-methylbutyl)phthalate” is 304.4 g/mol . The InChI representation of the molecule isInChI=1S/C18H26O4/c1-11(2)5-7-13-8-10-15(17(19)20)16(18(21)22)14(13)9-6-12(3)4/h8,10-12H,5-7,9H2,1-4H3,(H,19,20)(H,21,22)/p-2 . The Canonical SMILES representation is CC(C)CCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CCC(C)C . Physical And Chemical Properties Analysis
“3,4-Bis(3-methylbutyl)phthalate” has a molecular weight of 304.4 g/mol . It has a XLogP3-AA value of 6.5, indicating its lipophilicity . It has 0 hydrogen bond donors and 4 hydrogen bond acceptors . It has 6 rotatable bonds . Its exact mass and monoisotopic mass are 304.16745924 g/mol . Its topological polar surface area is 80.3 Ų . It has 22 heavy atoms . Its formal charge is -2 .Applications De Recherche Scientifique
- Field: Thermophysics
- Application: “3,4-Bis(3-methylbutyl)phthalate” is used in the field of thermophysics for the analysis of thermophysical property data .
- Method: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The data includes properties like normal boiling temperature, critical temperature, critical pressure, density, enthalpy of vaporization, heat capacity, viscosity, thermal conductivity, and enthalpy of formation .
- Field: Environmental Science and Pollution Research
- Application: “3,4-Bis(3-methylbutyl)phthalate” is studied for its leaching potential from different plastic materials .
- Method: The research involves the determination of phthalates leaching potential from different plastic materials and quantitative determination of 5 phthalates in different plastic articles of 7 different plastic polymers used as food contact materials (FCMs) and pharmaceutical contact materials (PCMs) by FTIR, GC-MS, and gravimetric methods .
- Results: The results showed that PVC articles used as PCMs contain significant amount of DEHP, from 5.19 to 28.76% by weight and could be a potential risk to human health .
Thermophysical Property Data Analysis
Phthalates Leaching from Plastic Materials
Orientations Futures
Propriétés
IUPAC Name |
3,4-bis(3-methylbutyl)phthalate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O4/c1-11(2)5-7-13-8-10-15(17(19)20)16(18(21)22)14(13)9-6-12(3)4/h8,10-12H,5-7,9H2,1-4H3,(H,19,20)(H,21,22)/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRWFRHKQYQHUTP-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCC1=C(C(=C(C=C1)C(=O)[O-])C(=O)[O-])CCC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O4-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Bis(3-methylbutyl)phthalate | |
CAS RN |
84777-06-0 |
Source


|
| Record name | 1,2-Benzenedicarboxylic acid, dipentyl ester, branched and linear | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.076.365 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

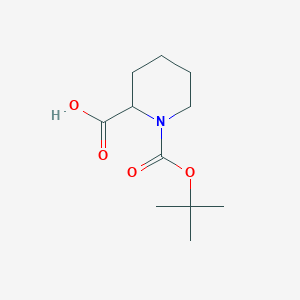
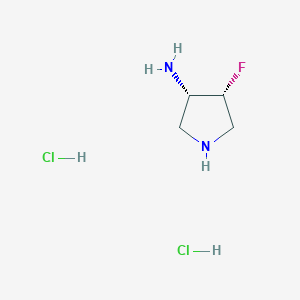
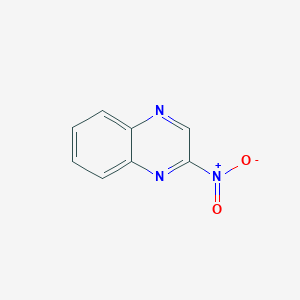
![2-[3-(2-Hydroxypropyl)pyridin-1-ium-1-yl]acetate](/img/structure/B38951.png)
![2,3-Dihydro-[1,2,4]triazolo[4,3-a]benzimidazol-1-one](/img/structure/B38955.png)
![Tert-butyl N-[(2R)-3-oxopent-4-en-2-yl]carbamate](/img/structure/B38956.png)
